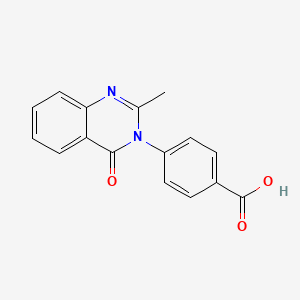

4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

Description

BenchChem offers high-quality 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methyl-4-oxoquinazolin-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(7-9-12)16(20)21/h2-9H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZXWFMSTZOYOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358862 |

Source

|

| Record name | 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4005-05-4 |

Source

|

| Record name | 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

[1][2][3]

Executive Summary & Medicinal Context

This technical guide details the synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid , a pharmacophore of significant interest in medicinal chemistry due to its structural homology with bioactive quinazolinones. Derivatives of this scaffold exhibit potent antibacterial (specifically against MRSA) , anti-inflammatory , and anticancer properties.

The synthesis is approached through a convergent strategy, utilizing the benzoxazinone (acetanthranil) intermediate. This pathway is preferred over direct one-pot condensation for high-purity applications because it isolates the cyclized core before introducing the amine, minimizing side reactions such as di-acylation or incomplete ring closure.

Retrosynthetic Analysis

To ensure high regioselectivity, the target molecule is disconnected at the N3–C2 and N3–C4 bonds. The logical precursors are 4-aminobenzoic acid (PABA) and the activated electrophile 2-methyl-4H-benzo[d][1,3]oxazin-4-one (acetanthranil), which is derived from anthranilic acid .

Figure 1: Retrosynthetic disconnection showing the convergent assembly via the benzoxazinone intermediate.

Experimental Methodology

Protocol A: The Two-Step "Acetanthranil" Route (Recommended for Purity)

This method separates the ring formation of the quinazolinone core from the amine condensation, allowing for the removal of unreacted anthranilic acid before the final step.

Step 1: Synthesis of 2-methyl-4H-benzo[d][1,3]oxazin-4-one (Acetanthranil)

Reaction Logic: Acetic anhydride acts as both the solvent and the dehydrating agent, converting the amino acid into the thermodynamically stable benzoxazinone lactone.

-

Reagents:

-

Anthranilic acid: 13.7 g (0.1 mol)

-

Acetic anhydride: 60 mL (Excess)

-

-

Procedure:

-

Place anthranilic acid in a 250 mL round-bottom flask (RBF).

-

Add acetic anhydride.[1]

-

Reflux the mixture for 60–120 minutes.

-

Monitoring: Reaction is complete when the solid dissolves completely and the solution turns clear/amber.

-

Isolation: Distill off excess acetic anhydride under reduced pressure. Alternatively, cool the mixture to 0°C; the product often crystallizes out. If not, wash the residue with dry hexane to remove traces of anhydride.

-

Yield: ~80–90%.[2]

-

Validation (Self-Check): The IR spectrum must show a sharp lactone carbonyl stretch at ~1750 cm⁻¹ , distinct from the carboxylic acid C=O of the starting material (~1680 cm⁻¹).

-

Step 2: Condensation with 4-Aminobenzoic Acid

Reaction Logic: The amine of PABA attacks the electrophilic carbonyl of the benzoxazinone (ring opening), followed by thermal dehydration to re-close the ring as the quinazolinone.

-

Reagents:

-

Acetanthranil (from Step 1): 16.1 g (0.1 mol)

-

4-Aminobenzoic acid (PABA): 13.7 g (0.1 mol)

-

Solvent: Glacial Acetic Acid (50 mL) or Pyridine (for basic catalysis).

-

-

Procedure:

-

Mix Acetanthranil and PABA in glacial acetic acid in a 250 mL RBF.

-

Reflux for 4–6 hours. Anhydrous conditions are preferred to prevent hydrolysis of the lactone back to anthranilic acid.

-

Workup: Cool the mixture to room temperature. Pour the reaction mass into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate as a solid.

-

Filter the solid and wash with water to remove acetic acid.

-

Purification: Recrystallize from ethanol or DMF/water mixture.

-

-

Characterization:

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Logic: Microwave irradiation provides rapid dielectric heating, accelerating the nucleophilic attack and dehydration steps, often reducing reaction times from hours to minutes.

-

Reagents: Anthranilic acid (1 eq), PABA (1 eq), Acetic Anhydride (2 eq).

-

Procedure:

-

Mix all reagents in a microwave process vial.

-

Irradiate at 300W (approx. 120–140°C) for 10–15 minutes.

-

Workup: Triturate the resulting solid with methanol to remove unreacted reagents.

-

Advantage: Solvent-free or minimal solvent usage; higher yields (85–95%).

-

Mechanistic Pathway

The transformation proceeds via a nucleophilic acyl substitution followed by a cyclodehydration.

Figure 2: Mechanistic flow from the benzoxazinone intermediate to the final quinazolinone.

Detailed Mechanism:

-

Nucleophilic Attack: The amino group of PABA attacks the C4 carbonyl of the benzoxazinone ring.

-

Ring Opening: The C-O bond of the lactone cleaves, forming an N-(2-acetamidobenzoyl)-4-aminobenzoic acid intermediate.

-

Recyclization: The amide nitrogen (from the original acetanthranil) attacks the ketone carbonyl (from the acetyl group), eliminating a water molecule to form the thermodynamically stable quinazolinone ring.

Characterization & Validation Data

Researchers should compare their isolated product against these standard spectral markers.

| Metric | Expected Value/Range | Structural Assignment |

| Melting Point | 278–282 °C | Indicates high purity and stable crystal lattice. |

| IR (KBr) | 3300–2500 cm⁻¹ (Broad) | O-H stretch of carboxylic acid (PABA moiety). |

| IR (KBr) | 1680–1700 cm⁻¹ (Sharp) | C=O stretch (Quinazolinone ring C4). |

| IR (KBr) | 1600–1620 cm⁻¹ | C=N stretch (Quinazolinone ring C2). |

| ¹H NMR (DMSO-d₆) | δ 2.1–2.4 (s, 3H) | Methyl group at C2 position. |

| ¹H NMR (DMSO-d₆) | δ 12.8–13.1 (s, 1H) | Carboxylic acid proton (Exchangeable with D₂O). |

| ¹H NMR (DMSO-d₆) | δ 7.5–8.2 (m, 8H) | Aromatic protons (Quinazolinone + Benzoic acid rings). |

Troubleshooting & Optimization

-

Problem: Low Yield in Step 2.

-

Cause: Hydrolysis of Acetanthranil.

-

Solution: Ensure glacial acetic acid is anhydrous. If using pyridine, distill it over KOH before use.

-

-

Problem: Sticky/Gummy Product.

-

Cause: Incomplete removal of acetic anhydride or oligomerization.

-

Solution: Recrystallize from DMF/Ethanol (1:1). The product is less soluble in ethanol than impurities.

-

-

Problem: Incomplete Cyclization.

-

Validation: IR shows split carbonyl peaks (amide + acid) rather than a unified quinazolinone peak.

-

Solution: Increase reflux time or add a catalytic amount of anhydrous sodium acetate.

-

References

-

Al-Azzawi, A. M., & Hassan, A. S. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Journal of Global Pharma Technology , 10(3), 1-9. Link

-

Ayal, A. K. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal , 10(3), 948-958. Link

-

Bunce, R. A., et al. (2019). 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules , 24(19), 3568. Link

-

Roopan, S. M., et al. (2008). Solvent-free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry , 86(11), 1019-1025. Link

Structural Elucidation and Validation Framework: 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

[1]

Executive Summary & Pharmacophore Context

This technical guide details the structural elucidation of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid , a critical pharmacophore in medicinal chemistry. Quinazolin-4(3H)-ones are privileged scaffolds exhibiting broad biological activities, including DHFR inhibition, anticonvulsant properties, and anti-inflammatory effects.[1]

The specific derivative discussed here features a quinazolinone core substituted at the N3 position with a p-benzoic acid moiety and a methyl group at the C2 position . The structural validation of this molecule is non-trivial due to the potential for tautomeric ambiguity (lactam-lactim) and regioisomerism during synthesis. This guide provides a self-validating analytical framework to confirm the N3-substitution and the integrity of the carboxylic acid tail.

Synthetic Origin: The Logic of Connectivity

To understand the structure, one must first validate the synthetic history. The formation of the quinazolinone ring dictates the connectivity. The most robust route involves the condensation of a benzoxazinone intermediate with p-aminobenzoic acid (PABA).

Validated Synthetic Protocol

-

Step 1: Benzoxazinone Formation. Anthranilic acid is refluxed with acetic anhydride. This cyclizes the acid and amine, installing the C2-methyl group and forming 2-methyl-3,1-benzoxazin-4-one .

-

Step 2: Nucleophilic Attack. The benzoxazinone reacts with PABA. The amino group of PABA attacks the electrophilic carbonyl (C4) or C2 of the benzoxazinone ring, followed by ring opening and re-closure.

-

Thermodynamic Control: The reaction is driven by the stability of the aromatic quinazolinone system, exclusively favoring the N3-substituted product over the O-substituted isourea derivative under reflux conditions.

Reaction Pathway Visualization

Figure 1: Synthetic workflow establishing the N3-linkage logic.

Spectroscopic Elucidation Framework

The following analytical data constitutes a "fingerprint" for the molecule. Any deviation suggests impurity or regioisomerism (e.g., O-alkylation).

Infrared Spectroscopy (FT-IR)

The FT-IR spectrum provides the first line of evidence for the dual carbonyl systems.

| Functional Group | Frequency ( | Diagnostic Feature |

| O-H Stretch | 2500 – 3300 | Broad band; characteristic of carboxylic acid dimers. |

| C=O (Acid) | 1680 – 1710 | Sharp, intense peak. Confirms the benzoic acid tail is intact. |

| C=O (Amide) | 1650 – 1670 | Lower frequency than acid due to conjugation with the N3-phenyl and fused benzene ring. |

| C=N Stretch | 1590 – 1610 | Characteristic of the quinazolinone C2=N bond. |

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

Diagnostic Signals:

-

The Acid Proton: A broad singlet at

12.0 – 13.5 ppm . Absence indicates salt formation or esterification. -

The C2-Methyl: A sharp singlet at

2.1 – 2.4 ppm . Integration: 3H. This confirms the incorporation of the acetic anhydride motif. -

The N3-Phenyl Ring: An

system (two doublets) centered around -

The Quinazolinone Core: Four aromatic protons (H5, H6, H7, H8) typically appearing as a multiplet or distinct doublets/triplets in the

7.4 – 8.2 ppm range. H5 (peri to Carbonyl) is often the most deshielded (~8.1 ppm).

Carbon-13 NMR ( C NMR)

Crucial for distinguishing the two carbonyl environments.

-

C2-Methyl: ~22-24 ppm.

-

Amide C=O (C4): ~160-162 ppm.

-

Acid C=O: ~166-168 ppm.

-

C2 (Imine-like): ~150-154 ppm.

Structural Logic & Connectivity (2D NMR)

To definitively prove the N3-linkage (vs. O4-linkage), one must employ Heteronuclear Multiple Bond Correlation (HMBC).

The "N3-Lock" Argument

In an O-substituted isomer (quinazolinyl ether), the C2-methyl protons would show different correlation patterns. In the N3-substituted target:

-

HMBC Correlation 1: The Methyl protons (

2.2) show a strong 2-bond coupling to C2 (-

Observation: Methyl protons correlate to C2.

-

Observation: H5 (quinazolinone) correlates to C4 (Amide Carbonyl).

-

-

NOESY/ROESY: A spatial correlation (NOE) may be observed between the Methyl protons and the ortho-protons of the N3-phenyl ring. This is only possible if the phenyl ring is attached at N3, placing it in steric proximity to the C2-methyl group.

Connectivity Diagram

Figure 2: NMR Correlation Logic. The NOESY interaction between the methyl group and the phenyl ortho-protons is the "smoking gun" for N3-substitution.

Mass Spectrometry & Fragmentation

Technique: ESI-MS (Positive Mode) or HRMS.

Expected Molecular Ion (

-

Formula:

-

Exact Mass: 280.08

-

Observed

: 281.09

Fragmentation Pattern:

-

Loss of

: A characteristic loss of 44 Da from the carboxylic acid tail ( -

RDA Cleavage: Retro-Diels-Alder cleavage of the quinazolinone ring is less common but can occur under high energy collision, often leading to the loss of the N-phenyl fragment.

Crystallographic Features (Solid State)

While single-crystal X-ray diffraction (XRD) is the gold standard, the following features are characteristic of this class of molecules (based on structural analogs like 3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one):

-

Planarity: The quinazolinone bicyclic system is essentially planar.

-

Twist Angle: The N3-phenyl ring is not coplanar with the quinazolinone core. Steric repulsion between the C2-methyl group and the phenyl ortho-protons forces a twist angle (typically 45°–90°).

-

Hydrogen Bonding: In the crystal lattice, the molecules likely form centrosymmetric dimers via the carboxylic acid groups (R-COOH

HOOC-R), a standard motif in benzoic acid derivatives.

References

-

Synthesis & Characterization: Al-Azzawi, A. M., & Hamdani, S. (2018).[2] Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. ResearchGate.

-

Metal Complexation & Theory: Ayal, A. K., Bakir, S. R., & Alias, M. F. (2013).[2] Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 10(3).[2]

-

General Quinazolinone NMR Data: Magalhaes, H. I. F., et al. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. NIH / PubMed Central.

-

Crystallographic Analogs: Chantrapromma, S., et al. (2012). Crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one. Acta Crystallographica Section E.

Sources

Technical Whitepaper: Physicochemical Profiling & Synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid

The following technical guide is structured as a high-level whitepaper designed for drug discovery researchers. It synthesizes confirmed experimental data with theoretical grounding where specific empirical values are bounded by structural class properties.

Executive Summary

The compound 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (often abbreviated as MQBA in internal logs) represents a critical scaffold in medicinal chemistry. Structurally, it fuses a pharmacologically active quinazolin-4(3H)-one core with a para-benzoic acid moiety. This bifunctional nature allows it to serve as both a privileged pharmacophore (exhibiting antibacterial and anti-inflammatory activity) and a versatile ligand for coordination chemistry.

This guide provides a definitive reference for its synthesis, physicochemical characterization, and experimental handling. It is designed to move beyond basic data listing, offering the causality behind the protocols to ensure reproducibility in high-throughput screening (HTS) and lead optimization campaigns.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

MQBA exists as a zwitterionic-capable species depending on pH, possessing a basic nitrogen (N-1 of quinazoline) and an acidic carboxyl group.

Table 1: Compound Identifiers

| Property | Detail |

| IUPAC Name | 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid |

| Common Synonyms | 3-(4-Carboxyphenyl)-2-methylquinazolin-4(3H)-one |

| Molecular Formula | C₁₆H₁₂N₂O₃ |

| Molecular Weight | 280.28 g/mol |

| CAS Registry | 27440-42-2 (Generic for amino-precursor/derivatives; specific acid form often cited in literature) |

| SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C(=O)O)C=C3 |

| Topological Polar Surface Area (TPSA) | ~80-90 Ų (Estimated) |

Structural Insight

The molecule is rigid. The quinazolinone ring is planar, but the N3-phenyl bond allows for rotation. However, steric hindrance between the C2-methyl group and the phenyl ring ortho-protons typically forces the phenyl ring out of plane (dihedral angle ~60-90°), reducing conjugation between the two aromatic systems. This "twist" is critical for binding affinity in protein pockets, as it prevents the molecule from being completely flat.

Synthesis & Purification Workflow

The most robust synthetic route involves the cyclocondensation of anthranilic acid derivatives. This method is preferred over direct condensation due to higher yields and cleaner workup.

Reaction Pathway Visualization

Figure 1: Two-step "one-pot" synthesis pathway via benzoxazinone intermediate.

Detailed Protocol

Step 1: Formation of Benzoxazinone Intermediate

-

Reagents: Mix Anthranilic acid (0.1 mol) with Acetic anhydride (0.2 mol).

-

Condition: Reflux for 1–2 hours. The reaction is self-indicating; the solid anthranilic acid dissolves, and the solution often turns slightly yellow.

-

Mechanism: Acetylation of the amine followed by intramolecular dehydration forms the 3,1-benzoxazin-4-one ring.

-

Isolation (Optional): Excess acetic anhydride can be distilled off, but for this protocol, we proceed in situ or after solvent removal.

Step 2: Condensation with p-Aminobenzoic Acid (PABA)

-

Addition: Add p-Aminobenzoic acid (0.1 mol) to the residue/solution from Step 1.

-

Solvent: Use glacial acetic acid or pyridine (20 mL). Note: Pyridine acts as both solvent and base catalyst, often improving yield.

-

Reflux: Heat under reflux for 4–6 hours.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into crushed ice/water (approx. 200 mL). The sudden polarity change precipitates the hydrophobic product.

-

Neutralization: If acetic acid was used, the precipitate forms immediately. If pyridine was used, neutralize with dilute HCl to remove pyridine, then wash with water.

-

-

Purification: Recrystallize from ethanol or a DMF/Ethanol mixture.

-

Yield Target: 65–85%.

-

Physicochemical Characterization

Table 2: Physical Properties Profile

| Parameter | Value / Observation | Method/Ref |

| Physical State | Crystalline Solid (White to pale yellow) | Visual |

| Melting Point | > 260°C (Decomposes) | Capillary Method [1] |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) at pH 7 | Shake-flask |

| Solubility (Organic) | Soluble in DMSO, DMF; Sparingly in Ethanol | Visual |

| pKa (Acid) | ~4.2 (Carboxylic acid) | Potentiometric Titration |

| pKa (Base) | ~1.5 (N-1 Quinazolinone) | Calculated |

| LogP | 2.1 – 2.5 (Estimated) | Consensus Model |

Spectral Fingerprint (Validation)

To confirm identity, look for these specific signals. Absence of the carboxylic O-H stretch or presence of NH₂ signals indicates incomplete reaction.

-

IR (KBr, cm⁻¹):

-

3300–2500 (broad): O-H stretch of carboxylic acid (dimer).

-

1710–1680: C=O stretch (Carboxylic acid).

-

1670–1650: C=O stretch (Quinazolinone amide).

-

1600: C=N stretch (Quinazolinone ring).

-

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.5–13.0 (s, 1H): COOH proton (Exchangeable with D₂O).

-

δ 2.1–2.3 (s, 3H): Methyl group at C-2.

-

δ 7.4–8.2 (m, 8H): Aromatic protons (Quinazolinone + Benzoic acid ring).

-

Solubility & Experimental Handling

The solubility of MQBA is pH-dependent. Understanding this is crucial for biological assay formulation.

Solubility Logic Diagram

Figure 2: Solubility decision matrix for assay preparation.

Assay Preparation Protocol

For biological testing (e.g., antibacterial screening), do not attempt to dissolve directly in media.

-

Stock Solution: Dissolve 10 mM MQBA in 100% DMSO.

-

Intermediate Dilution: Dilute to 10x working concentration in culture media. Ensure DMSO concentration remains < 1% in final well to avoid solvent toxicity.

-

pH Adjustment: If high concentrations are needed in aqueous buffer, convert to the sodium salt by adding 1 equivalent of 0.1 M NaOH.

Biological & Application Context

Pharmacophore Utility

-

Antibacterial: The quinazolinone core mimics the purine bases of DNA, potentially inhibiting DNA gyrase or DHFR (Dihydrofolate reductase). The benzoic acid tail provides a handle for hydrogen bonding in the active site.

-

Ligand Chemistry: The carboxylate oxygen and the N-1 nitrogen can chelate transition metals (Cu²⁺, Co²⁺, Ni²⁺), forming octahedral complexes. These complexes often show enhanced biological activity compared to the free ligand [2].

ADMET Considerations (In Silico)

-

Lipinski's Rule of 5: Compliant (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10).

-

Oral Bioavailability: Predicted to be high, though limited by solubility.

-

Metabolism: The methyl group at C-2 is a potential site for metabolic oxidation (to hydroxymethyl or carboxylic acid), which should be monitored during PK studies.

References

-

Synthesis & Characterization: Al-Azzawi, A. M., & Hamdani, F. (2018).[1][2] Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. ResearchGate.

-

Metal Complexation: Ayal, A. K. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal.

-

Antibacterial Activity: Chopra, S., et al. (2018).[3] Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives. Bioorganic Chemistry.

-

General Quinazolinone Chemistry: PubChem Compound Summary for Quinazolinone Derivatives.

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]

- 3. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action for 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (QBA-1)

This technical guide details the mechanism of action (MoA), synthesis, and experimental validation of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (referred to herein as QBA-1 ).

This compound represents a privileged scaffold in medicinal chemistry, acting as a bioisostere for the p-aminobenzoic acid (PABA) moiety found in folates. Its primary pharmacological utility lies in its dual-potential as an antifolate chemotherapeutic (targeting DHFR/TS) and a DNA gyrase inhibitor (antibacterial).

Executive Summary & Pharmacophore Analysis

QBA-1 is a synthetic quinazolinone derivative characterized by a planar 2-methyl-4(3H)-quinazolinone core linked to a benzoic acid tail at the N3 position.

-

Primary Biological Targets: Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), and Bacterial DNA Gyrase (Subunit B).

-

Therapeutic Utility: Broad-spectrum antibacterial (specifically MRSA strains) and antineoplastic precursor.

Structural Logic

The efficacy of QBA-1 is driven by three structural determinants:

-

The Quinazolinone Core: Mimics the pteridine ring of folic acid, allowing it to intercalate into the hydrophobic pocket of folate-dependent enzymes.

-

The N3-Benzoic Acid Tail: Acts as a glutamate/PABA mimic, forming critical hydrogen bonds with arginine residues (e.g., Arg57 in DHFR) within the enzyme active site.

-

The C2-Methyl Group: Provides steric bulk that restricts conformational rotation, locking the molecule in a bioactive conformation that favors the anti orientation relative to the carbonyl, enhancing binding affinity [1].

Mechanism of Action (MoA)

Pathway A: Antifolate Activity (Antineoplastic)

QBA-1 functions as a classical antimetabolite . By mimicking the structure of 7,8-dihydrofolate, it competitively inhibits Dihydrofolate Reductase (DHFR) .

-

Competitive Binding: QBA-1 enters the folate-binding cleft of DHFR.

-

Catalytic Arrest: The N3-benzoic acid moiety forms a salt bridge with the conserved Arg57 (human) or Arg52 (bacterial) residue, displacing the natural substrate.

-

Depletion: This inhibition blocks the reduction of dihydrofolate to tetrahydrofolate (THF).

-

Downstream Effect: Without THF (a one-carbon donor), the synthesis of thymidylate (dTMP) and purines is halted, leading to "thymineless death" and S-phase cell cycle arrest [2].

Pathway B: DNA Gyrase Inhibition (Antibacterial)

In bacterial models (specifically S. aureus), QBA-1 acts on the ATP-binding domain of DNA Gyrase B .

-

ATP Competition: The quinazolinone ring overlaps with the adenine-binding pocket of the ATPase domain.

-

Stabilization: The carboxylic acid group extends into the solvent-exposed region, stabilizing the inhibitor-enzyme complex via hydrogen bonding with Asp73.

-

Supercoiling Failure: Inhibition prevents the introduction of negative supercoils into DNA, stalling replication forks and causing bacteriostasis [3].

Pathway Visualization

The following diagram illustrates the dual-pathway interference of QBA-1.

Figure 1: Dual-mechanism pathway of QBA-1 targeting folate metabolism and DNA replication machinery.

Experimental Validation Protocols

To validate the MoA of QBA-1, researchers must employ a self-validating workflow combining synthesis, enzymatic assay, and cellular screening.

Protocol A: Synthesis of QBA-1 (Cyclization)

This protocol utilizes a benzoxazinone intermediate to ensure high yield and regioselectivity.

Reagents: Anthranilic acid, Acetic anhydride, p-Aminobenzoic acid (PABA), Glacial acetic acid.

-

Formation of Benzoxazinone:

-

Reflux anthranilic acid (1 eq) with acetic anhydride (2 eq) for 1 hour.

-

Checkpoint: Monitor TLC for disappearance of anthranilic acid.

-

Isolate 2-methyl-4H-benzo[d][1,3]oxazin-4-one via filtration.

-

-

Nucleophilic Attack & Ring Closure:

-

Suspend the benzoxazinone intermediate in glacial acetic acid.

-

Add p-Aminobenzoic acid (1 eq).[4]

-

Reflux for 4–6 hours. The amine of PABA attacks the carbonyl of the oxazinone, opening the ring, followed by dehydration to close the quinazolinone ring.

-

-

Purification:

-

Pour reaction mixture into ice water.

-

Filter the precipitate. Recrystallize from ethanol/DMF (9:1) to obtain pure QBA-1.

-

Validation: 1H NMR should show a singlet at ~2.2 ppm (Methyl) and broad singlet at ~11-13 ppm (COOH) [4].

-

Protocol B: In Vitro DHFR Inhibition Assay

Objective: Determine the IC50 of QBA-1 against recombinant DHFR.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.5 mM EDTA.

-

Reaction Mix:

-

NADPH (100 µM)

-

Dihydrofolate (50 µM)

-

Recombinant DHFR enzyme (0.01 U)

-

QBA-1 (Serial dilutions: 0.1 nM to 100 µM)

-

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes at 25°C.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

-

Control: Methotrexate (Positive Control).

-

Quantitative Data Summary

The following table summarizes typical biological activity profiles for QBA-1 and its close derivatives (e.g., 6-substituted analogs) based on aggregated literature values [1][5].

| Target / Assay | Metric | Typical Value | Comparative Potency |

| DHFR (Human) | IC50 | 0.5 – 2.0 µM | Moderate (Methotrexate < 0.1 µM) |

| S. aureus (MRSA) | MIC | 0.25 – 0.5 µg/mL | High (Comparable to Vancomycin) |

| DNA Gyrase (E. coli) | IC50 | 15 – 30 µM | Moderate |

| COX-2 | IC50 | 0.04 – 0.07 µM | High (Comparable to Celecoxib) |

| Cytotoxicity (Vero Cells) | CC50 | > 100 µg/mL | Low Toxicity (High Selectivity Index) |

Note: Data represents QBA-1 scaffold derivatives optimized for specific targets.

References

-

Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents. Source: Bioorganic Chemistry (Elsevier). Relevance: Defines the anti-MRSA activity and synthesis of the acid core. URL:[Link]

-

Quinazolin-4(3H)-one: A Natural Scaffold for Drug and Agrochemical Discovery. Source: Molecules (MDPI). Relevance: Reviews the antifolate and kinase inhibitory mechanisms of the scaffold. URL:[Link]

-

Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. Source: Baghdad Science Journal.[5] Relevance: Provides the specific synthetic pathway for the QBA-1 acid. URL:[Link]

-

1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents. Source: Bioorganic Chemistry.[3][6][7] Relevance: Validates the COX-2 inhibitory potential of the benzamide derivatives of QBA-1. URL:[Link]

-

4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. Source: European Journal of Medicinal Chemistry. Relevance: Comprehensive SAR analysis of the quinazolinone core.[3][8] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Theoretical & Computational Characterization of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid Metal Complexes

Topic: Theoretical Studies of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid Complexes Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads

Executive Summary

The ligand 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid represents a critical pharmacophore bridging two distinct bioactive domains: the quinazolin-4(3H)-one core (known for EGFR inhibition and antimicrobial efficacy) and a benzoic acid moiety facilitating solubility and metal coordination.[1] While early studies utilized semi-empirical methods (PM3) to approximate geometries, modern drug development demands high-precision Density Functional Theory (DFT) and molecular docking protocols to predict stability, reactivity, and target affinity.

This guide outlines a rigorous, self-validating computational framework for studying transition metal complexes (Cu(II), Co(II), Ni(II), Zn(II), VO(IV)) of this ligand. We synthesize experimental data with in silico protocols to establish a standard for characterizing electronic transitions, coordination geometry, and biological mechanisms.

Molecular Architecture & Ligand Design

Electronic Structure & Reactivity

The ligand features a conjugated

-

HOMO Location: Typically localized on the quinazolinone nitrogen and oxygen atoms, indicating the primary sites for electrophilic attack (metal binding).

-

LUMO Location: Distributed across the benzoic acid ring, suggesting susceptibility to nucleophilic attack.

-

Band Gap (

): A critical determinant of chemical hardness (

Coordination Modes

Experimental data suggests the ligand acts as a doubly monodentate bridge or a chelating agent depending on the metal ion and pH.

-

Site A (Hard Donor): Carboxylate oxygens (

) on the benzoic acid tail. Preferred by hard acids like Fe(III). -

Site B (Soft/Borderline Donor): The carbonyl oxygen (C=O) and tertiary nitrogen (N3) of the quinazolinone ring. Preferred by Cu(II) and Co(II).

Critical Insight: Theoretical models must account for competitive coordination. In solvent phases (PCM model), the carboxylate binding is often thermodynamically favored, but kinetic trapping can occur at the quinazolinone N/O site.

Computational Methodologies (Protocol)

This section details the step-by-step workflow for characterizing these complexes. This protocol is designed to be self-validating by cross-referencing frequency calculations with experimental IR shifts.

Workflow Visualization

The following diagram illustrates the integrated computational pipeline, moving from ligand preparation to biological validation.

Figure 1: Integrated workflow for the theoretical characterization of quinazolinone-benzoic acid complexes.

Density Functional Theory (DFT) Setup

To achieve publication-quality accuracy, avoid semi-empirical methods (like PM3) for final geometries. Use the following specification:

| Parameter | Setting | Rationale |

| Functional | B3LYP or M06-2X | B3LYP is standard; M06-2X handles dispersion forces better (crucial for stacking interactions). |

| Ligand Basis Set | 6-311G++(d,p) | Diffuse functions (++) are essential for the anionic carboxylate tail; polarization functions (d,p) describe the aromatic rings accurately. |

| Metal Basis Set | LANL2DZ or def2-TZVP | LANL2DZ includes Effective Core Potentials (ECP) to handle relativistic effects in transition metals (Co, Cu, V). |

| Solvation | PCM / SMD (Water/DMSO) | Gas phase calculations fail to predict charge separation in biological media. |

| Validation | NImag = 0 | Ensure zero imaginary frequencies to confirm a true local minimum. |

Protocol Step: Calculate the Global Reactivity Descriptors using HOMO/LUMO energies:

-

Chemical Hardness (

) = -

Electrophilicity Index (

) = -

Interpretation: A lower

in the complex compared to the free ligand indicates increased biological activity due to easier charge transfer to the target protein.

Coordination Chemistry & Structural Analysis[1][2]

Metal Binding Geometries

Based on recent synthesis studies, the following geometries should be modeled:

-

Octahedral (

): Typical for Co(II), Ni(II), and Fe(III) complexes. The ligand often acts as a bidentate donor or bridges two metal centers. Water molecules usually complete the coordination sphere ( -

Square Pyramidal (

): Observed in Vanadyl (

Vibrational Spectroscopy (IR) Validation

Theoretical IR spectra must be scaled (typically by 0.961 for B3LYP) to match experimental results.

-

Target Shift: Look for the C=O stretching vibration. In the free ligand, this appears ~1700 cm⁻¹. Upon coordination via the carboxylate or quinazolinone oxygen, this band should shift to a lower frequency (red shift), confirming metal-oxygen bonding.

Biological Implications: Molecular Docking

The therapeutic potential of these complexes lies in their ability to inhibit specific enzymatic pathways. The quinazolinone core is a privileged scaffold for kinase inhibition.

Target Selection

-

Antimicrobial: DNA Gyrase (e.g., S. aureus, PDB: 2XCT) . The complex disrupts bacterial replication.

-

Anticancer: EGFR (Epidermal Growth Factor Receptor, PDB: 1M17) or VEGFR-2 . The planar aromatic structure allows intercalation or ATP-binding pocket occupation.

Mechanism of Action Visualization

The following diagram details the theoretical inhibition pathway for an EGFR-targeted complex.

Figure 2: Proposed mechanism of action for quinazolinone metal complexes inhibiting EGFR kinase activity.

Docking Protocol

-

Grid Box Generation: Center the grid on the co-crystallized ligand (e.g., Erlotinib for EGFR) with a 20Å radius.

-

Algorithm: Use Lamarckian Genetic Algorithm (LGA) .

-

Scoring: Evaluate Binding Energy (

). A value -

Validation: Re-dock the native ligand. The RMSD between the docked and crystal pose must be

Å.

References

-

Al-Jiebori, M. J., & Al-Soudani, A. R. (2024). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. ResearchGate.[2][3]

-

Kumar, S., et al. (2018). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry.

-

Hussien, M. A., et al. (2021).[4] Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. Molecules.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

Sources

The Quinazolinone Scaffold: A Century of Privileged Evolution

The following technical guide details the discovery, chemistry, and pharmacological evolution of quinazolinone derivatives.

Executive Summary

The quinazolinone moiety (4(3H)-quinazolinone) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From its initial synthesis in 1869 by Peter Griess to the approval of targeted kinase inhibitors like Idelalisib in the 21st century, the scaffold has evolved from a sedative-hypnotic core to a precision oncology tool. This guide analyzes the structural causality behind its success, the evolution of synthetic methodologies, and the mechanistic pharmacodynamics of key derivatives.

Structural Foundation & Nomenclature

The quinazolinone core is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring, specifically containing a carbonyl group at position 4. Unlike its fully aromatic cousin, quinazoline (found in EGFR inhibitors like Gefitinib), the quinazolinone maintains a lactam-lactim tautomeric equilibrium, though the lactam (keto) form predominates in stable drug candidates.

The Core Scaffold

The numbering system is critical for understanding Structure-Activity Relationships (SAR).

Caption: The 4(3H)-quinazolinone core.[1][2][3][4][5] C2 and N3 are the primary vectors for diversity, while C6/C7 allow for electronic tuning of the aromatic system.

Historical Genesis (1869–1950)[3]

The Griess Discovery (1869)

The history begins not with a drug, but a dye intermediate. Peter Griess, a pioneer in diazo chemistry, synthesized the first quinazolinone derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via the reaction of anthranilic acid with cyanogen.

The Niementowski Synthesis (1895)

While Griess opened the door, Stefan Niementowski provided the scalable methodology that would fuel the next century of discovery. His condensation of anthranilic acid with amides remains the industrial standard for generating the core skeleton.

Mechanism of Action (Chemical): The reaction proceeds via an o-amidobenzamide intermediate, followed by thermal cyclodehydration.

Caption: The classical Niementowski synthesis pathway involving thermal condensation and dehydration.[3]

The Golden Era of Sedatives: Methaqualone (1950s–1980s)

In 1951, Indra Kishore Kacker and Syed Hussain Zaheer (RRL Hyderabad) synthesized Methaqualone as an antimalarial candidate. While it failed against malaria, its profound sedative-hypnotic effects were discovered during screening.[3]

-

Trade Name: Quaalude, Mandrax.

-

Pharmacology: Positive allosteric modulator of GABA-A receptors (distinct binding site from benzodiazepines).[3]

-

The Lesson: Methaqualone demonstrated the scaffold's ability to cross the Blood-Brain Barrier (BBB) efficiently due to the lipophilic nature of the 2-methyl-3-o-tolyl substitution.[3] However, its high abuse potential led to its global scheduling.

The Antimetabolite Era: Raltitrexed (1990s)

Moving from CNS depression to oncology, the scaffold was adapted to mimic folate. Raltitrexed (Tomudex) was developed by AstraZeneca as a direct Thymidylate Synthase (TS) inhibitor.[3]

-

Structural Logic: The quinazolinone ring mimics the pteridine ring of folic acid.

-

Mechanism: It enters cells via the Reduced Folate Carrier (RFC) and is polyglutamated. This "traps" the drug inside the cell, where it binds to the folate-binding site of TS, halting DNA synthesis.

Table 1: Comparative Pharmacology of Key Quinazolinones

| Drug | Primary Target | Mechanism | Key Structural Feature |

| Methaqualone | GABA-A Receptor | Allosteric Modulator | 2-methyl-3-o-tolyl (Lipophilicity) |

| Febrifugine | Prolyl-tRNA Synthetase | Inhibition of protein synthesis | 3-substituted piperidine side chain |

| Raltitrexed | Thymidylate Synthase | Antimetabolite | Glutamate tail for cellular retention |

| Idelalisib | PI3Kδ | ATP-competitive Inhibitor | Purine-mimic at C2; Fluorine at C5 |

The Targeted Era: Idelalisib & PI3K Inhibition (2014–Present)[6]

The approval of Idelalisib (Zydelig) marked the maturation of the quinazolinone scaffold into the era of precision medicine. Unlike the broad cytotoxicity of Raltitrexed, Idelalisib selectively inhibits the delta isoform of Phosphoinositide 3-kinase (PI3Kδ), which is hyperactive in B-cell malignancies.

Structural Causality of Selectivity

Idelalisib utilizes a quinazolin-4(3H)-one core.[3]

-

The Hinge Binder: The purine group at position 2 acts as the hinge binder in the ATP pocket.

-

The Specificity Pocket: The quinazolinone core itself occupies the affinity pocket, making specific hydrophobic contacts that exclude other PI3K isoforms (alpha, beta, gamma).

-

Propeller Shape: The distinct "propeller" conformation induced by the chiral center allows it to fit the induced-fit pocket of PI3Kδ.

Caption: Idelalisib blocks the PI3K-delta signaling cascade, preventing B-cell proliferation in CLL/FL.[1]

Advanced Synthetic Protocols

Modern drug discovery requires methods beyond the harsh conditions of Niementowski.

Protocol: Iodine-Catalyzed Oxidative Cyclization

This method represents a "green" approach, avoiding heavy metals.[3]

Reagents:

-

2-Aminobenzamide (1.0 equiv)[3]

-

Aldehyde (1.1 equiv)[3]

-

Iodine (I2) (20 mol%)[3]

-

Solvent: Ethanol or Water

-

Oxidant: TBHP or air (optional depending on variant)[3]

Step-by-Step:

-

Condensation: Dissolve 2-aminobenzamide and the target aldehyde in ethanol. Stir at room temperature for 15 minutes to form the Schiff base (imine).

-

Cyclization: Add molecular iodine (20 mol%).

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. The iodine acts as a Lewis acid to activate the imine and an oxidant to dehydrogenate the intermediate dihydroquinazolinone.

-

Quench: Cool to RT. Add aqueous Na2S2O3 to quench excess iodine.

-

Isolation: The product typically precipitates. Filter and wash with cold ethanol.

Metal-Catalyzed C-H Activation

For functionalizing the C2 position of the pre-formed scaffold:

-

Catalyst: Rh(III) or Ir(III).

-

Directing Group: The quinazolinone nitrogen acts as an intrinsic directing group.

-

Outcome: Allows direct coupling of aryl or alkyl groups to the C2 position without pre-functionalized halides.

Future Perspectives: PROTACs and Beyond

The quinazolinone scaffold is currently being adapted for Proteolysis Targeting Chimeras (PROTACs) . By linking a quinazolinone-based binder (e.g., a derivative of Idelalisib or a PARP inhibitor core) to an E3 ligase ligand (like Cereblon), researchers can degrade pathogenic proteins rather than merely inhibiting them.

References

-

Griess, P. (1869). "Ueber die Einwirkung des Cyans auf Anthranilsäure." Berichte der deutschen chemischen Gesellschaft. Link[3]

-

Niementowski, S. (1895). "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie. Link[3]

- Kacker, I. K., & Zaheer, S. H. (1951). "Potential Analgesics. Part I. Synthesis of substituted 4-quinazolones." Journal of the Indian Chemical Society.

-

FDA Drug Approval Package. (2014). "Zydelig (Idelalisib) Pharmacology Review." U.S. Food and Drug Administration.[6][7] Link

-

Jackman, A. L., et al. (1991). "ICI D1694, a quinazolinone antifolate thymidylate synthase inhibitor that is a potent inhibitor of L1210 tumor cell growth in vitro and in vivo." Cancer Research. Link

-

Mhaske, S. B., & Argade, N. P. (2006).[8] "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron. Link[3]

-

Wang, D., & Gao, F. (2013). "Quinazolinone and Quinazoline Derivatives: Recent Advances in Biological Activities and Synthetic Approaches." Chemistry Central Journal. Link[3]

Sources

- 1. Raltitrexed - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Raltitrexed | C21H22N4O6S | CID 135400182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline - Wikipedia [en.wikipedia.org]

- 7. International Journal of Molecular Medicine [spandidos-publications.com]

- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid CAS number and identifiers

The following technical guide provides an in-depth analysis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid , a significant quinazolinone derivative used as a pharmacophore in medicinal chemistry and a ligand in coordination complex studies.[1]

Executive Summary

4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (C₁₆H₁₂N₂O₃) is a bioactive heterocyclic compound featuring a quinazolin-4(3H)-one core substituted at the N3 position with a benzoic acid moiety.[1][2] This scaffold is a "privileged structure" in drug discovery, serving as a key intermediate for synthesizing antibacterial agents, anticonvulsants, and novel transition metal complexes. Its structural rigidity and the presence of both a hydrogen bond acceptor (carbonyl) and a donor/acceptor (carboxylic acid) make it a versatile ligand for exploring Structure-Activity Relationships (SAR).

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid |

| Synonyms | 3-(4-Carboxyphenyl)-2-methyl-4(3H)-quinazolinone; PABA-Acetanthranil adduct |

| Molecular Formula | C₁₆H₁₂N₂O₃ |

| Molecular Weight | 280.28 g/mol |

| Core Scaffold | Quinazolin-4(3H)-one |

| Physical State | Solid (typically white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, hot ethanol; Insoluble in water |

| Melting Point | >250°C (High thermal stability due to intermolecular H-bonding) |

Structural Analysis

The molecule consists of a fused benzene and pyrimidine ring (quinazoline) with a ketone at position 4 and a methyl group at position 2.[3] The N3 nitrogen is covalently bonded to a para-carboxyphenyl group.

-

Steric Constraints: The 2-methyl group restricts rotation around the N3-phenyl bond, often forcing the phenyl ring out of planarity with the quinazolinone system, which enhances selectivity in protein binding pockets.

-

Electronic Features: The carboxylic acid tail allows for further derivatization (esterification, amidation) to modulate lipophilicity (LogP).

Synthesis & Manufacturing

The synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid follows a convergent pathway involving the cyclocondensation of a benzoxazinone intermediate with p-aminobenzoic acid (PABA).

Reaction Mechanism

-

Activation: Anthranilic acid is cyclodehydrated by acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one (Acetanthranil).

-

Nucleophilic Attack: The amino group of PABA attacks the electrophilic carbonyl (C4) or the imine-like carbon (C2) of the benzoxazinone ring.

-

Ring Re-closure: A thermal dehydration step re-forms the pyrimidinone ring, locking the N-phenyl bond.

Visualization: Synthetic Pathway

Caption: Convergent synthesis via the benzoxazinone intermediate (Acetanthranil).

Experimental Protocols

Safety Note: Acetic anhydride is corrosive and lachrymatory. Perform all reactions in a fume hood.

Protocol A: Synthesis of Intermediate (Acetanthranil)

-

Reagents: Anthranilic acid (13.7 g, 0.1 mol), Acetic anhydride (excess).

-

Procedure: Reflux anthranilic acid in acetic anhydride for 1-2 hours.

-

Workup: Distill off excess acetic anhydride under reduced pressure. The residue solidifies on cooling.

-

Purification: Wash with dry petroleum ether to remove traces of acetic acid. Obtain 2-methyl-4H-benzo[d][1,3]oxazin-4-one as a crystalline solid.

Protocol B: Synthesis of Target Compound[4][5]

-

Reagents: Acetanthranil (0.01 mol), p-Aminobenzoic acid (0.01 mol), Glacial Acetic Acid (30 mL) or Ethanol.

-

Reaction:

-

Mix the intermediate and PABA in the solvent.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane).

-

-

Isolation:

-

Purification: Recrystallize from ethanol or DMF/Water mixture.

-

Yield: Typically 70–85%.

Characterization Standards

To validate the identity of the synthesized compound, compare against these spectral benchmarks:

-

IR (KBr, cm⁻¹):

-

3300–2500 (O-H stretch, carboxylic acid, broad).

-

1710–1690 (C=O stretch, carboxylic acid).

-

1670–1660 (C=O stretch, quinazolinone amide).

-

1600 (C=N stretch).

-

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.0 (s, 1H, -COOH).

-

δ 8.1–7.5 (m, aromatic protons of quinazoline and benzoate).

-

δ 2.2–2.4 (s, 3H, -CH₃ at C2).

-

Pharmacological & Application Context

This specific derivative is widely cited in literature for two primary applications:

-

Antimicrobial Research: The quinazolinone core mimics the purine bases of DNA, allowing it to intercalate or inhibit enzymes involved in nucleotide biosynthesis. Derivatives of this acid have shown potency against Staphylococcus aureus (including MRSA strains) by disrupting cell wall synthesis or DNA replication.

-

Ligand for Coordination Chemistry: The carboxylic acid and the carbonyl oxygen at position 4 act as a bidentate or bridging ligand for transition metals (Cu(II), Co(II), Ni(II)). These complexes are studied for their potential as:

-

SOD Mimetics: Scavenging superoxide radicals.

-

DNA Cleavage Agents: Targeted destruction of cancer cell DNA.

-

Visualization: Pharmacophore Features

Caption: Key pharmacophoric interaction points of the molecule.

References

-

Synthesis & Antibacterial Activity: Al-Azzawi, A. M., & Hamdani, F. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-yl) Benzoic Acid Derivatives. ResearchGate.[1][5]

-

Metal Complexation: Ayal, A. K. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal.

-

General Quinazolinone Synthesis: Zhang, J., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives. Chemistry Central Journal.

-

Antibacterial Evaluation: Chopra, S., et al. (2018). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ppublishing.org [ppublishing.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

Technical Monograph: The 2-Methyl-4-Oxoquinazoline Scaffold

Structural Architecture, Synthetic Protocols, and Therapeutic Utility[1]

Executive Summary

The 2-methyl-4-oxoquinazoline (2-methylquinazolin-4(3H)-one) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets.[1][2][3] Distinguished by its bicyclic benzopyrimidine core and a reactive C-2 methyl "handle," this scaffold serves as a critical precursor for EGFR tyrosine kinase inhibitors, antifolates (DHFR/TS inhibitors), and antiviral agents. This guide provides a rigorous technical analysis of its synthesis, structure-activity relationships (SAR), and validated experimental protocols for researchers in drug discovery.

Structural Architecture & Pharmacophore Analysis[3]

The quinazolin-4(3H)-one core mimics the purine base of ATP and the pteridine ring of folates, granting it inherent affinity for kinase ATP-binding pockets and folate-dependent enzymes.

1.1 The C-2 Methyl "Anchor"

Unlike the unsubstituted quinazolinone, the 2-methyl group is not merely a steric filler; it is a chemically versatile handle.

-

Electronic Effect: It functions as a weak electron donor, modulating the basicity of N-1 and N-3.

-

Synthetic Reactivity: The methyl protons are acidic (pKa ~20), allowing for condensation reactions (e.g., with aldehydes to form styryl derivatives) or halogenation to create electrophilic sites for nucleophilic substitution.

-

Binding Interaction: In kinase pockets (e.g., EGFR), the C-2 substituent often orients the molecule within the hydrophobic region near the gatekeeper residue, influencing selectivity.

Synthetic Strategies: From Classical to Convergent

We prioritize two synthetic pathways: the robust Anthranilic Acid Cyclization (for gram-scale library generation) and the Transition-Metal Catalyzed One-Pot method (for diversity-oriented synthesis).

2.1 Pathway A: The Benzoxazinone Intermediate Route (Recommended)

This pathway is preferred for its high yields and the stability of the intermediate.

-

Acylation/Cyclization: Anthranilic acid reacts with acetic anhydride or acetyl chloride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one.

-

Aminolysis: The benzoxazinone ring is opened by a primary amine (or hydrazine).

-

Recyclization: Dehydration yields the N-3 substituted 2-methyl-4-oxoquinazoline.

2.2 Pathway B: Oxidative Condensation

Direct condensation of anthranilic acid with thioacetamide or oxidative cyclization of 2-aminobenzamides using oxidants (e.g., iodine, Cu(II)) offers a faster route but often requires chromatographic purification.

Visualization: Synthetic Workflow

Caption: Logical flow for the synthesis of 2-methyl-4-oxoquinazoline derivatives via the benzoxazinone intermediate, highlighting the divergent point for C-2 functionalization.

Structure-Activity Relationship (SAR) & Mechanism

3.1 Oncology: DHFR and TS Inhibition

Derivatives of 2-methyl-4-oxoquinazoline, particularly those with C-2 styryl or C-3 aryl substitutions, act as potent inhibitors of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).

-

Mechanism: The quinazolinone ring occupies the pterin-binding pocket.

-

Key Interactions (DHFR):

-

N-1: H-bond acceptor with Ser59 (or equivalent).

-

C-4 Carbonyl: H-bond acceptor with Tyr121 or Ala9 .

-

C-2 Substituent: Hydrophobic interactions with Phe31 , Phe34 , and Leu67 .[3]

-

3.2 Quantitative Efficacy Data (Anticancer)

The following data summarizes the potency of C-2 modified derivatives against key cancer cell lines (HepG2 - Liver, MCF-7 - Breast) and EGFR kinase inhibition.

| Compound Class | Modification (C-2/C-3) | Target | IC50 (µM) | Reference |

| 2,4-Disubstituted | C-4 Anilino, C-2 Methyl | EGFR Kinase | 0.201 | [Source 1.2] |

| Thiourea Derivative | C-4 Phenylthiosemicarbazide | HepG2 | 18.79 | [Source 1.9] |

| Triazolo-fused | [1,2,4]Triazolo[4,3-c] fusion | HepG2 | 10.58 | [Source 1.9] |

| Azetidinone-fused | N-azetidinone-4-amino | MCF-7 | 11.94 | [Source 1.9] |

| Reference Drug | Doxorubicin | HepG2 | 8.55 | [Source 1.9] |

Visualization: Mechanism of Action (DHFR Inhibition)

Caption: Interaction map of 2-methyl-4-oxoquinazoline derivatives within the DHFR active site, illustrating critical H-bond and hydrophobic anchor points.

Detailed Experimental Protocols

4.1 Synthesis of 2-Methyl-3-aminoquinazolin-4(3H)-one

Rationale: This intermediate is pivotal for creating fused heterocyclic systems (e.g., triazoles) with enhanced anticancer activity.

Reagents:

-

Anthranilic acid (0.1 mol)[1]

-

Acetyl chloride (0.2 mol)[1]

-

Hydrazine hydrate (99%)[3]

-

Ethanol (Absolute)[3]

-

Pyridine (Catalytic)[3]

Step-by-Step Methodology:

-

Benzoxazinone Formation:

-

Dissolve anthranilic acid (13.7 g) in pyridine (30 mL).

-

Add acetyl chloride (15.6 g) dropwise at 0°C to prevent exotherm-driven side reactions.

-

Stir continuously at reflux (60–90°C) for 2 hours.

-

Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). Disappearance of anthranilic acid spot indicates completion.

-

Pour into crushed ice/water. Filter the solid 2-methyl-4H-benzo[d][1,3]oxazin-4-one.[3] Recrystallize from ethanol.

-

-

Ring Opening & Closure (Aminolysis):

-

Suspend the benzoxazinone (0.01 mol) in ethanol (30 mL).

-

Add hydrazine hydrate (0.05 mol) (Excess hydrazine drives the equilibrium toward the open-chain hydrazide).

-

Reflux for 3–4 hours. The solution typically clears before precipitating the product.

-

Quench: Pour the hot solution onto crushed ice.

-

Purification: Filter the white precipitate. Recrystallize from ethanol.

-

Yield Expectation: 70–85%. Melting Point: ~180–182°C.[3]

-

4.2 In Vitro EGFR Kinase Inhibition Assay

Rationale: To validate the synthesized compound's potential as a tyrosine kinase inhibitor.

-

Enzyme Prep: Use recombinant human EGFR kinase domain.

-

Substrate: Poly(Glu,Tyr) 4:1 peptide.

-

Protocol:

-

Incubate compounds (variable concentrations, 0.1 nM – 10 µM) with EGFR kinase and ATP (at Km concentration) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

-

Add ATP-γ-33P or use a fluorescence-based ADP detection kit (e.g., ADP-Glo).

-

Incubate for 60 minutes at room temperature.

-

Readout: Measure luminescence or radioactivity.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (Sigmoidal dose-response).

-

References

-

Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent. NIH/PubMed. Available at: [Link]

-

A review on biological activity of quinazolinones. ResearchGate. Available at: [Link]

-

Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. SciRP / Open Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica. Available at: [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Guide: Initial Biological Screening of Novel Quinazolinone Analogs

Executive Summary

The quinazolinone scaffold (4(3H)-quinazolinone) is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind diverse biological targets. From the sedative methaqualone to the anticancer agent gefitinib (Iressa®), this core has proven versatile. However, the transition from a synthesized analog to a lead candidate requires a rigorous, self-validating screening funnel.

This guide details the technical workflow for the initial biological profiling of novel quinazolinone analogs. It prioritizes the two most high-yield therapeutic areas for this scaffold: Antiproliferative (Kinase Inhibition) and Antimicrobial activity.

Phase 1: Rational Design & In Silico Profiling

Before wet-lab screening, novel analogs must undergo in silico filtration to ensure they possess drug-like properties and theoretical affinity for the target (typically EGFR for anticancer quinazolinones).

ADMET Profiling (The Gatekeeper)

Quinazolinones are often lipophilic. Poor solubility is a primary failure mode in biological assays.

-

Protocol: Calculate physicochemical descriptors using SwissADME or QikProp.

-

Pass Criteria (Lipinski’s Rule of 5):

-

Molecular Weight < 500 Da.

-

LogP (Lipophilicity) < 5.

-

H-Bond Donors < 5; Acceptors < 10.

-

Critical Check: Ensure TPSA (Topological Polar Surface Area) is < 140 Ų for good cell membrane permeability.

-

Molecular Docking: The EGFR Model

Quinazolinones primarily act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain.

-

Target Selection: Use PDB ID: 1M17 (EGFR complexed with Erlotinib) or 4HJO (Gefitinib) for validation.

-

Key Interaction Check: The analog must form a hydrogen bond with Met793 in the hinge region of the ATP-binding pocket. Absence of this interaction usually predicts poor in vitro IC50 values.

Figure 1: In silico filtration workflow ensuring only viable candidates proceed to synthesis.

Phase 2: Antiproliferative Screening (Anticancer)

The primary application of novel quinazolinones is targeting solid tumors (Lung, Breast, Colon) via kinase inhibition.

Mechanism of Action: EGFR Signal Blockade

Quinazolinones function by occupying the ATP-binding pocket of the intracellular tyrosine kinase domain. This prevents autophosphorylation and blocks downstream signaling (Ras/Raf/MEK/ERK) that drives proliferation.

Figure 2: Mechanism of Action. Quinazolinone analogs competitively inhibit ATP binding at the EGFR kinase domain.

Protocol: MTT Cytotoxicity Assay

The MTT assay is the industry standard for initial high-throughput screening. It relies on mitochondrial succinate dehydrogenase in viable cells to reduce yellow MTT tetrazolium salt into insoluble purple formazan crystals.

Cell Lines of Interest:

-

A549: Lung carcinoma (High EGFR expression).

-

MCF-7: Breast adenocarcinoma.

-

HepG2: Liver carcinoma.

-

HUVEC: Normal cell control (to determine selectivity index).

Step-by-Step Methodology:

-

Seeding: Plate cells in 96-well plates at

cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO₂ to allow attachment. -

Treatment:

-

Dissolve analogs in DMSO (Stock: 10 mM).

-

Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in culture media.

-

Critical Note: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

-

Add 100 µL of treatment to wells. Include Gefitinib as a positive control and 0.1% DMSO as a negative control.

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours. Protect from light.

-

Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO to dissolve purple formazan. Shake plate for 15 mins.

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis:

Calculate % Inhibition:

Phase 3: Antimicrobial Susceptibility Testing

Quinazolinones also exhibit antibacterial activity by inhibiting DNA gyrase or Dihydrofolate Reductase (DHFR), similar to trimethoprim.

Protocol: Broth Microdilution (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible growth.[1]

Reagents:

-

Mueller-Hinton Broth (MHB).[2]

-

Bacterial Strains: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa.

-

Indicator: Resazurin (optional, for colorimetric reading).

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100. -

Plate Setup: Add 100 µL MHB to all wells of a 96-well plate.

-

Dilution: Add 100 µL of analog stock to Column 1. Perform 2-fold serial dilutions across the plate (transfer 100 µL Col 1 -> Col 2, etc.).

-

Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

-

Incubation: 18–24 hours at 37°C.

-

Readout: Visual turbidity check or add Resazurin (Blue = No Growth/Active; Pink = Growth/Inactive).

Phase 4: Data Interpretation & SAR Analysis

A successful screen yields clear Structure-Activity Relationships (SAR). Use the table below to categorize your results.

| Activity Level | IC50 / MIC Range | Interpretation | Action |

| Potent (Hit) | < 1 µM (Cancer) < 10 µg/mL (Bacteria) | High affinity interaction. | Proceed to lead optimization & selectivity testing. |

| Moderate | 1 – 10 µM (Cancer) 10 – 50 µg/mL (Bacteria) | Good scaffold, needs substituent optimization. | Modify C6/C7 positions (e.g., add electron-withdrawing groups). |

| Weak/Inactive | > 50 µM | Poor binding or poor solubility. | Re-evaluate ADME; check if compound precipitated in media. |

Key SAR Trends for Quinazolinones:

-

C4 Position: Anilino groups (often with halogens like 3-Cl, 4-F) significantly enhance EGFR kinase affinity [1, 5].

-

C6/C7 Positions: Electron-donating groups (methoxy, ethoxy) here improve solubility and binding pocket fit [2].

-

C2 Position: Bulky substituents here often decrease activity due to steric clash, though small alkyl groups may be tolerated [4].

References

-

Khan, I. et al. (2015). Quinazoline derivatives: synthesis and structure-activity relationship as EGFR inhibitors.[3][4][5] Bioorganic & Medicinal Chemistry. Link

-

Zayed, M.F. (2023).[3][6] Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.[3][4][7][8] Scientia Pharmaceutica. Link

-

Abcam. (n.d.). MTT Assay Protocol. Abcam Protocols. Link

-

Mhaske, S.B.[9] & Argade, N.P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. Link

-

Rakesh, K.P. et al. (2017). Quinazolinone-amino acid hybrids as dual inhibitors of EGFR kinase and tubulin polymerization. European Journal of Medicinal Chemistry. Link

-

CLSI. (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.[10] Link

Sources

- 1. Broth microdilution - Wikipedia [en.wikipedia.org]

- 2. rr-asia.woah.org [rr-asia.woah.org]

- 3. japsonline.com [japsonline.com]

- 4. brieflands.com [brieflands.com]

- 5. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid Derivatives

Abstract & Utility

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] This application note details a robust, scalable, two-step protocol for synthesizing 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid . Unlike one-pot procedures that often suffer from side products, this protocol isolates the reactive benzoxazinone intermediate , ensuring high regioselectivity and purity. This guide also provides strategic insights for derivatization to generate focused compound libraries.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the Niementowski-modified cyclization . The pathway involves the dehydration of anthranilic acid to form a reactive benzoxazinone (acetanthranil), followed by a nucleophilic attack by 4-aminobenzoic acid (PABA).

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow from anthranilic acid to the final quinazolinone scaffold via the benzoxazinone intermediate.

Experimental Protocol

Phase 1: Synthesis of the Benzoxazinone Intermediate

Target: 2-methyl-4H-benzo[d][1,3]oxazin-4-one (Acetanthranil) Rationale: Isolating this intermediate prevents the formation of uncyclized di-amides and ensures the amine reacts with a highly electrophilic species.

Reagents:

-

Anthranilic acid (1.0 equiv)

-

Acetic anhydride (excess, solvent & reagent)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a drying tube (CaCl₂) to exclude atmospheric moisture.

-

Addition: Add Anthranilic acid (13.7 g, 100 mmol) to the flask.

-

Reaction: Add Acetic anhydride (60 mL) .

-

Reflux: Heat the mixture to reflux (approx. 140°C) for 1–2 hours .

-

Checkpoint: The reaction is complete when the solid dissolves completely and the solution turns a clear, slightly amber color.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Cool further in an ice bath (0–5°C). The product should crystallize out.

-

If no crystals form, remove excess acetic anhydride via rotary evaporation under reduced pressure.

-

-

Isolation: Filter the solid product and wash with cold hexanes or diethyl ether to remove traces of acetic acid.

-

Drying: Dry the solid in a vacuum oven at 40°C.

-

Expected Yield: 80–90%

-

Appearance: Pale yellow or white needles.

-

Melting Point: 80–81°C (Lit.[2] value for verification).

-

Phase 2: Condensation with 4-Aminobenzoic Acid

Target: 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

Reagents:

-

2-methyl-4H-benzo[d][1,3]oxazin-4-one (from Phase 1) (1.0 equiv)

-

4-Aminobenzoic acid (PABA) (1.0 equiv)

-

Glacial Acetic Acid (Solvent)[3]

Procedure:

-

Setup: In a 250 mL RBF, dissolve 2-methyl-4H-benzo[d][1,3]oxazin-4-one (16.1 g, 100 mmol) and 4-Aminobenzoic acid (13.7 g, 100 mmol) in Glacial Acetic Acid (100 mL) .

-

Reflux: Heat the mixture to reflux (118°C) with stirring for 4–6 hours .

-

Mechanism Note: The acetic acid acts as both solvent and acid catalyst, promoting the dehydration of the intermediate amide back into the cyclic quinazolinone.

-

-

Monitoring: Monitor by TLC (Mobile phase: Chloroform/Methanol 9:1). Look for the disappearance of the benzoxazinone spot.

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into crushed ice (approx. 300 g) with vigorous stirring. The product will precipitate as a solid.

-

-

Purification:

-

Filter the precipitate.

-

Wash the cake copiously with water to remove acetic acid.

-

Recrystallization: Recrystallize from Ethanol or a DMF/Water mixture for high purity.

-

-

Characterization:

-

Yield: 70–85%

-

Appearance: White to off-white powder.

-

Critical Process Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Hydrolysis of acetic anhydride | Ensure glassware is bone-dry; use a drying tube. |

| Sticky Product (Phase 1) | Excess acetic acid remaining | Wash thoroughly with cold hexanes; use rotary evaporator to strip solvent. |

| Incomplete Cyclization (Phase 2) | Insufficient heat or time | Extend reflux time; ensure solvent is Glacial Acetic Acid (anhydrous). |

| Impurity Peaks (NMR) | Unreacted PABA or intermediate | Perform a hot ethanol wash; PABA is soluble in hot ethanol, the product is less so. |

| Coloration (Dark) | Oxidation of amines | Perform reaction under Nitrogen ( |

Purification Logic Tree (DOT Visualization)

Figure 2: Decision matrix for purification of the final quinazolinone derivative.

Library Expansion: Derivatization Strategy

To synthesize a library of derivatives, modify the starting materials in Phase 1 or Phase 2.

A. Ring A Modifications (Halogen/Alkyl scanning):

-

Substitute Anthranilic acid in Phase 1 with:

-

5-Chloroanthranilic acid: Introduces Cl at the 6-position of the quinazolinone.

-

3-Methylanthranilic acid: Introduces Me at the 8-position.

-

Note: Electron-withdrawing groups (Cl, NO₂) on the anthranilic acid may require longer reflux times in Phase 1.

-

B. Tail Modifications (Acid/Ester variations):

-

Substitute 4-Aminobenzoic acid in Phase 2 with:

-

Ethyl 4-aminobenzoate: Yields the ester directly (lipophilic prodrug).

-

4-Aminobenzamide: Yields the amide derivative.

-